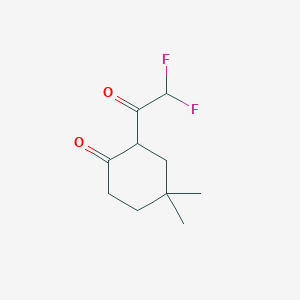
2-(2,2-Difluoroacetyl)-4,4-dimethylcyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Difluoroacetyl)-4,4-dimethylcyclohexan-1-one is an organic compound that features a cyclohexanone ring substituted with a difluoroacetyl group and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoroacetyl)-4,4-dimethylcyclohexan-1-one typically involves the introduction of the difluoroacetyl group onto a cyclohexanone derivative. One common method involves the reaction of 4,4-dimethylcyclohexanone with difluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the difluoroacetyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2-Difluoroacetyl)-4,4-dimethylcyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoroacetyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
2-(2,2-Difluoroacetyl)-4,4-dimethylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the properties of natural compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(2,2-Difluoroacetyl)-4,4-dimethylcyclohexan-1-one involves its interaction with specific molecular targets. The difluoroacetyl group can form strong interactions with enzymes and receptors, potentially inhibiting or modifying their activity. This compound may also participate in metabolic pathways, leading to the formation of active metabolites .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Difluoroacetyl chloride: Shares the difluoroacetyl group but lacks the cyclohexanone ring.
2,2-Difluoro-2-arylethylamines: Fluorinated analogs with different structural frameworks.
Difluoromethylated chalcones: Compounds with similar difluoromethyl groups but different core structures.
Uniqueness
2-(2,2-Difluoroacetyl)-4,4-dimethylcyclohexan-1-one is unique due to its combination of a cyclohexanone ring with a difluoroacetyl group, providing distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C10H14F2O2 |
|---|---|
Poids moléculaire |
204.21 g/mol |
Nom IUPAC |
2-(2,2-difluoroacetyl)-4,4-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C10H14F2O2/c1-10(2)4-3-7(13)6(5-10)8(14)9(11)12/h6,9H,3-5H2,1-2H3 |
Clé InChI |
FTHAZQOKUWDYGP-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(=O)C(C1)C(=O)C(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(4-Chloro-3-methylphenyl)methyl]cyclopent-3-en-1-amine](/img/structure/B13067785.png)

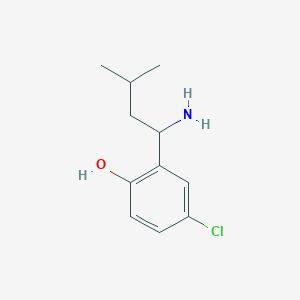
![2-(1-[(4-Amino-1H-pyrazol-1-YL)methyl]cyclopropyl)acetonitrile](/img/structure/B13067801.png)
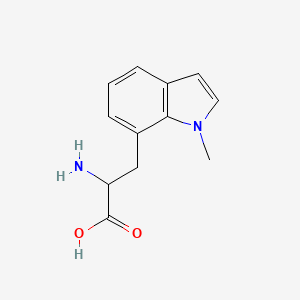
![3-Bromo-7-cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13067813.png)
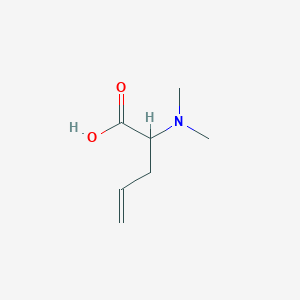

![4-[(5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B13067829.png)
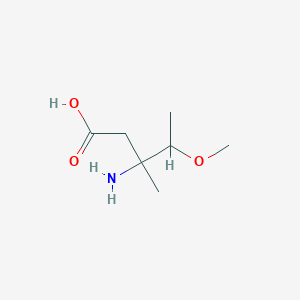
![1-[2-(4-Ethylphenoxy)ethyl]-1H-1,3-benzodiazole-2-carbaldehyde](/img/structure/B13067836.png)
![5-Methyl-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13067843.png)
